molecular formula C21H34O3 B1630844 Siegesmethyethericacid

Siegesmethyethericacid

Cat. No.: B1630844
M. Wt: 334.5 g/mol
InChI Key: ZJWVIZJOTTXJSA-UHFFFAOYSA-N
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Description

Siegesmethyetheric acid (CAS: 196399-16-3) is a diterpene-derived compound isolated from the ethyl acetate fraction of Siegesbeckia orientalis L. (Asteraceae). Its molecular formula is C₂₁H₃₄O₃, with a molecular weight of 334.5 g/mol. The compound features a methyl ether group and a carboxylic acid moiety, as indicated by its SMILES notation: COC[C@H]1C[C@]23C[C@H]1CC[C@H]2[C@]1(C)CCC[C@](C)([C@H]1CC3)C(O)=O . Storage recommendations specify -20°C to maintain stability over a shelf life of 3 years .

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C21H34O3/c1-19-8-4-9-20(2,18(22)23)16(19)7-10-21-11-14(5-6-17(19)21)15(12-21)13-24-3/h14-17H,4-13H2,1-3H3,(H,22,23)

InChI Key

ZJWVIZJOTTXJSA-UHFFFAOYSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)COC)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)COC)(C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

While direct comparative studies on Siegesmethyetheric acid are scarce, its structural and functional attributes align with diterpenes and methyl-etherified carboxylic acids. Below is a comparative analysis based on molecular features, stability, and research applications:

Structural and Functional Group Comparison
Compound Molecular Formula Molecular Weight Functional Groups Key Structural Features
Siegesmethyetheric acid C₂₁H₃₄O₃ 334.5 Methyl ether, Carboxylic acid Bicyclic diterpene, stereochemical complexity
Steviol C₂₀H₃₀O₃ 318.4 Hydroxyl, Carboxylic acid Tetracyclic diterpene (kaurane skeleton)
Carnosic acid C₂₀H₂₈O₄ 332.4 Phenolic, Diterpene Ortho-dihydroxy phenolic groups
Rosmarinic acid C₁₈H₁₆O₈ 360.3 Carboxylic acid, Ester Phenylpropanoid backbone

Key Observations :

  • Molecular Weight : Siegesmethyetheric acid’s higher molecular weight (334.5 vs. 318.4–360.3) reflects its methyl ether substitution and extended carbon skeleton .
  • Functional Groups: Unlike phenolic diterpenes (e.g., Carnosic acid), Siegesmethyetheric acid’s methyl ether group may enhance lipophilicity, influencing bioavailability .
  • Stability: Storage at -20°C contrasts with Carnosic acid (stable at 4°C), suggesting higher susceptibility to thermal degradation .

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